6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol

SARS-CoV-2 Mpro Structure-Activity Relationship Antiviral Drug Discovery

This compound is a structurally differentiated piperazine-pyrimidine hybrid featuring an ortho-chlorophenyl moiety and a pyrimidin-4-ol P1 group, offering a distinct pharmacophore for SARS-CoV-2 Mpro S2 subsite probing. Unlike the extensively studied HL-3 series (para-substituted), this scaffold enables systematic P1 SAR exploration where minor modifications can shift IC50 by >29-fold. Deploy as an orthogonal probe in Mpro enzymatic inhibition assays at 20 µM to delineate S2 subsite geometric constraints. Ideal for focused library synthesis and counter-screening against human cysteine proteases.

Molecular Formula C15H15ClN4O2
Molecular Weight 318.76
CAS No. 2034577-21-2
Cat. No. B2690628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol
CAS2034577-21-2
Molecular FormulaC15H15ClN4O2
Molecular Weight318.76
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C15H15ClN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21)
InChIKeyFETOZYOHMNOGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol (CAS 2034577-21-2): A Structurally Differentiated Piperazine-Pyrimidine Scaffold for Antiviral Probe Discovery


6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol (CAS 2034577-21-2) is a synthetic piperazine-pyrimidine hybrid characterized by an ortho-chlorophenyl substitution and a 6-hydroxypyrimidine carbonyl core [1]. This compound belongs to a broader class of piperazinyl pyrimidine derivatives known to antagonize chemokine receptors like CCR4 and inhibit viral proteases [2]. Its structural architecture—particularly the 2-chlorophenyl moiety and the pyrimidin-4-ol P1 group—differentiates it from the extensively studied HL-3 series of SARS-CoV-2 main protease (Mpro) inhibitors, which predominantly feature para-substituted phenyl rings and uracil-like P1 groups [3]. This specific substitution pattern offers a distinct scaffold for structure-activity relationship (SAR) exploration targeting viral cysteine proteases and other therapeutic targets.

Procurement Risk: Why a Generic Piperazine-Pyrimidine Hybrid Cannot Substitute for 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol


Substituting 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol with a structurally similar but generically different piperazine-pyrimidine hybrid poses a high risk of target inactivity. Published SAR data on the HL-3 series demonstrates that even minor changes to the phenyl ring's chlorine substitution pattern can abolish inhibitory activity against SARS-CoV-2 Mpro: the 4-chlorophenyl analog HL-3-45 exhibits an IC50 > 20 µM, while the 3,4,5-trichlorophenyl analog HL-3-68 achieves an IC50 of 0.29 µM [1]. Furthermore, replacing the P1 uracil-like group with a dihydropyrimidine-2,4(1H,3H)-dione enantiomer alone raises the IC50 above 20 µM [1]. The target compound's unique combination of an ortho-chlorophenyl group and a pyrimidin-4-ol P1 group creates a distinct pharmacophore that cannot be replicated by compounds with para-substituted phenyl rings or alternative pyrimidine oxidation states, making direct substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol Against Closest Structural Analogs


Ortho-Chlorine vs. Para-Chlorine Substitution: SAR Inference from SARS-CoV-2 Mpro Inhibition

The target compound features a 2-chlorophenyl (ortho-chloro) substitution on the piperazine ring, contrasting with the 4-chlorophenyl (para-chloro) substitution in HL-3-45. In the J. Med. Chem. 2021 SAR study, HL-3-45—which shares the same pyrimidine-2,4-dione P1 group but has a 4-chlorophenyl P2 group—exhibited an IC50 > 20 µM against SARS-CoV-2 Mpro, indicating that para-chloro substitution alone is insufficient for potent inhibition [1]. The removal of the 3-chloro substituent to generate monosubstituted derivatives like HL-3-45 led to dramatic potency losses, demonstrating that chlorine position is a critical determinant of target engagement [1].

SARS-CoV-2 Mpro Structure-Activity Relationship Antiviral Drug Discovery

Pyrimidin-4-ol vs. Pyrimidine-2,4-dione P1 Group Differentiation: Impact on Mpro Binding

The target compound contains a pyrimidin-4-ol (6-hydroxypyrimidine) P1 group, whereas the HL-3 series employs a pyrimidine-2,4(1H,3H)-dione (uracil-like) P1 group. The J. Med. Chem. 2021 study demonstrated that replacing the uracil-like P1 with dihydropyrimidine-2,4(1H,3H)-dione enantiomers (HL-3-51 and HL-3-53) resulted in IC50 values > 20 µM, underscoring the profound sensitivity of Mpro inhibition to P1 group geometry and hydrogen-bonding capability [1]. The pyrimidin-4-ol group presents a different tautomeric state and hydrogen-bond donor/acceptor pattern compared to the pyrimidine-2,4-dione, which may alter interactions with the catalytic His163 residue essential for Mpro inhibition [1].

Protease Inhibition P1 Group SAR Medicinal Chemistry

Differentiation from Trichlorophenyl Mpro Inhibitor HL-3-68: Chlorine Count and Geometry

HL-3-68 (6-[4-(3,4,5-trichlorophenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione) is the most potent compound in the HL-3 series with an IC50 of 0.29 µM against SARS-CoV-2 Mpro [1]. The target compound differs in two key aspects: (i) it has a single ortho-chlorine instead of three chlorines at positions 3, 4, and 5; and (ii) it has a pyrimidin-4-ol P1 group instead of pyrimidine-2,4-dione. The SAR study concluded that the 3-chloro substituent is essential for potency, and addition of chlorine at the 5-position further improves inhibition [1]. The target compound's 2-chloro substitution pattern is geometrically distinct and has not been evaluated in this assay system.

HL-3-68 SARS-CoV-2 Mpro Antiviral Potency

Differentiation from 2-Chlorophenyl Piperazine Pyrimidine Sulfiredoxin Inhibitor J14

J14 (CAS 1043854-13-2) is a 2-chlorophenyl piperazine-containing pyrimidine derivative that acts as a reversible sulfiredoxin inhibitor with an IC50 of 8.1 µM, inducing oxidative stress-mediated cytotoxicity in cancer cells . The target compound shares the 2-chlorophenyl piperazine moiety but differs at the pyrimidine linkage: J14 has a 4-phenylpyrimidin-2-yl thiomethyl benzoic acid structure, whereas the target compound features a simpler pyrimidin-4-ol carbonyl scaffold. This structural divergence targets different biological pathways—J14 engages the sulfiredoxin antioxidant pathway, while the target compound's scaffold is more closely aligned with viral protease inhibition based on its HL-3 series analogy.

J14 Sulfiredoxin Inhibition Cancer Research

High-Value Application Scenarios for 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol Based on Current Evidence


SARS-CoV-2 Mpro Probe Discovery: Orthogonal Validation of S2 Subsite Chlorine Position Requirements

The target compound is suitable as a structurally orthogonal probe to test whether an ortho-chlorophenyl moiety can productively engage the SARS-CoV-2 Mpro S2 subsite, complementing the existing HL-3 series SAR data that has only explored meta- and para-substituted phenyl rings. Researchers can use this compound in Mpro enzymatic inhibition assays at a screening concentration of 20 µM (following the protocol of Kneller et al., 2021) to determine whether the 2-chlorophenyl geometry rescues activity relative to the inactive 4-chlorophenyl analog HL-3-45 (IC50 > 20 µM) [1]. A positive result would identify the ortho position as a novel vector for inhibitor optimization, while a negative result would provide valuable negative SAR data delineating the S2 subsite's geometric constraints.

Piperazine-Pyrimidine Hybrid Library Design: Exploring P1 Group Diversity

The compound's pyrimidin-4-ol P1 group represents an underexplored chemotype in the piperazine-pyrimidine hybrid class. Medicinal chemistry groups can use this compound as a reference standard when synthesizing focused libraries that systematically vary the P1 group (e.g., pyrimidin-4-ol vs. pyrimidine-2,4-dione vs. dihydropyrimidine enantiomers) while holding the 2-chlorophenyl P2 group constant. The J. Med. Chem. 2021 study demonstrated that P1 modifications alone can shift IC50 by >29-fold (0.68 µM to >20 µM) [1], making systematic P1 SAR exploration with this scaffold a high-value endeavor for understanding Mpro binding determinants.

Selectivity Profiling Against Host Cell Cysteine Proteases

Given the established Mpro inhibitory activity of structurally related HL-3 compounds and the known importance of selectivity over human proteases for antiviral drug safety, this compound can be deployed in counter-screening panels against human cysteine proteases (e.g., cathepsins, caspases). The distinct ortho-chlorophenyl and pyrimidin-4-ol features may confer a selectivity profile different from the HL-3 series, potentially identifying a selectivity advantage that could justify further medicinal chemistry optimization [1].

Chemical Biology Tool for Sulfiredoxin-Independent 2-Chlorophenyl Piperazine Target Identification

As a structurally simplified analog of the sulfiredoxin inhibitor J14 (which contains additional thiomethyl benzoic acid functionality), the target compound can serve as a minimalist probe to determine whether the 2-chlorophenyl piperazine carbonyl core alone possesses intrinsic biological activity independent of the sulfiredoxin-targeting moiety present in J14 . This application supports target deconvolution studies in cancer biology, where the 2-chlorophenyl piperazine scaffold may engage unrecognized protein targets distinct from sulfiredoxin.

Quote Request

Request a Quote for 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.